(3S,4R)-4-Phenyloxan-3-amine;hydrochloride
Description
(3S,4R)-4-Phenyloxan-3-amine;hydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by its oxane ring structure with a phenyl group and an amine group, making it a versatile building block in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(3S,4R)-4-phenyloxan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBJUBMMEJXMHS-NDXYWBNTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-Phenyloxan-3-amine;hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters is crucial to achieve the desired stereochemistry and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the oxane ring into more reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced oxane derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
(3S,4R)-4-Phenyloxan-3-amine;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Phenyloxan-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
- (3S,4R)-3-aminooxan-4-ol
- (3S,4R)-3-ethyl-4-oxanamine
Comparison: (3S,4R)-4-Phenyloxan-3-amine;hydrochloride is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other oxane derivatives. This structural feature enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research.
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